Amg-487

Beschreibung

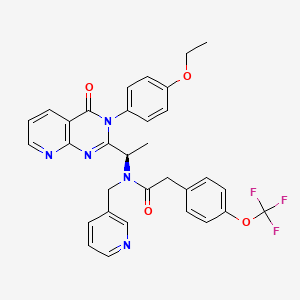

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTKNBPCJKRYPA-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025828 | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473719-41-4 | |

| Record name | AMG-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AMG-487: A Technical Guide to its CXCR3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AMG-487, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). We will delve into the core mechanism of action, detailed experimental protocols for its characterization, and the scientific rationale behind these methodologies. This document is intended to serve as a practical resource for researchers actively engaged in the study of CXCR3 and the development of related therapeutics.

Introduction to CXCR3 and the Therapeutic Rationale for its Antagonism

The CXCR3 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the inflammatory response. It is preferentially expressed on activated T cells, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells and other immune cells. The binding of its cognate chemokines—CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC)—triggers a cascade of intracellular signaling events.[1] This ultimately leads to cell migration, a fundamental process in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

The strategic blockade of the CXCR3 receptor by an antagonist like AMG-487 presents a compelling therapeutic strategy. By preventing the binding of its inflammatory chemokine ligands, AMG-487 can theoretically inhibit the recruitment of pathogenic immune cells to sites of inflammation, thereby mitigating tissue damage and disease progression.

AMG-487: A Potent and Selective CXCR3 Antagonist

AMG-487 is a small molecule antagonist that has been extensively characterized for its high affinity and selectivity for the human CXCR3 receptor. Its development was a significant step forward in the quest for non-peptidic, orally bioavailable CXCR3 inhibitors.

Chemical Properties

A thorough understanding of the physicochemical properties of AMG-487 is crucial for its application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | N-[(1R)-1-[3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | [2] |

| Molecular Formula | C₃₂H₂₈F₃N₅O₄ | [2][3][4] |

| Molecular Weight | 603.6 g/mol | [2][3][4] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMSO: ≥ 41 mg/mL | [3][5][6] |

Mechanism of Action: Non-Competitive Antagonism

AMG-487 functions as a non-competitive antagonist of the CXCR3 receptor.[7] This means it binds to a site on the receptor distinct from the chemokine binding site (an allosteric site). This binding event induces a conformational change in the receptor that prevents its activation, even when the natural chemokine ligands are present. This allosteric mechanism offers potential advantages, including a ceiling effect on the biological response and less susceptibility to competition from high local concentrations of endogenous ligands at inflammatory sites.

Figure 1. CXCR3 signaling pathway and inhibition by AMG-487.

Experimental Characterization of AMG-487 Activity

A multi-faceted approach is required to fully characterize the antagonist activity of AMG-487. The following protocols represent a logical and robust workflow for this purpose.

Radioligand Binding Assays: Quantifying Receptor Occupancy

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In this case, we aim to measure how effectively AMG-487 displaces a radiolabeled chemokine from the CXCR3 receptor.

Protocol: [¹²⁵I]-CXCL10 Competition Binding Assay

-

Cell Culture: Utilize a cell line stably expressing high levels of human CXCR3, such as HEK293 or CHO cells. Culture cells to approximately 80-90% confluency.

-

Membrane Preparation: Harvest cells and homogenize them in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).[8] Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8] Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a binding buffer (50 mM HEPES, 500 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4) and protein concentration is determined.[9]

-

Assay Setup: In a 96-well plate, combine cell membranes (15 µg protein/well), a constant concentration of [¹²⁵I]-CXCL10 (approximately 100 pM), and varying concentrations of unlabeled AMG-487.[9]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.[9] This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three to four times with an ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[8][9]

-

Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-CXCL10 against the logarithm of the AMG-487 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Trustworthiness: This protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled chemokine) to ensure the accurate determination of specific binding.[10]

Functional Assays: Assessing Biological Inhibition

While binding assays confirm receptor occupancy, functional assays are essential to demonstrate that this binding translates into a biological effect.

Chemotaxis, or directed cell movement in response to a chemical gradient, is the primary physiological function of the CXCR3-chemokine axis.

Protocol: Transwell Chemotaxis Assay

-

Cell Preparation: Use a CXCR3-expressing cell line or primary T cells. Resuspend the cells at a concentration of 5 x 10⁶ cells/mL in a serum-free or low-serum medium.[11]

-

Assay Plate Setup: Utilize a Transwell plate with a porous membrane (e.g., 5 µm pore size). In the lower chamber, add 600 µL of the assay medium containing a specific concentration of a CXCR3 ligand (e.g., CXCL10) and varying concentrations of AMG-487.[12][13]

-

Cell Seeding: Add 100 µL of the prepared cell suspension (5 x 10⁵ cells) to the upper chamber of the Transwell.[11][13]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 2 hours.[11][12][13]

-

Quantification of Migrated Cells:

-

Flow Cytometry: Carefully collect the cells from the lower chamber and count them using a flow cytometer.[12]

-

Fluorescent Labeling: Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.[14]

-

-

Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of AMG-487. Calculate the IC₅₀ value for the inhibition of chemotaxis.

Figure 2. Workflow for a Transwell chemotaxis assay.

Ligand binding to CXCR3 activates Gαi proteins, leading to the release of intracellular calcium stores. This can be measured using calcium-sensitive fluorescent dyes.

Protocol: FLIPR Calcium Assay

-

Cell Preparation: Plate CXCR3-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye from a FLIPR Calcium Assay Kit (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.[15] These kits often contain a masking dye to reduce extracellular fluorescence, eliminating the need for wash steps.

-

Assay on a FLIPR Instrument: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Compound Addition and Signal Reading: The FLIPR instrument will first add varying concentrations of AMG-487 to the wells and incubate for a short period. It will then add a fixed concentration of a CXCR3 agonist (e.g., CXCL11) and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response against the AMG-487 concentration and calculate the IC₅₀ for the inhibition of calcium mobilization.

In Vivo Efficacy Models

To translate the in vitro findings to a more physiologically relevant context, in vivo studies are indispensable. Animal models of inflammatory diseases are commonly used to evaluate the efficacy of CXCR3 antagonists.

Example Model: Delayed-Type Hypersensitivity (DTH) in Mice

-

Sensitization (Afferent Phase): Sensitize mice by subcutaneous injection with a specific antigen (e.g., keyhole limpet hemocyanin, KLH) emulsified in Complete Freund's Adjuvant (CFA).[16][17][18]

-

Challenge (Efferent Phase): After 5-12 days, challenge the sensitized mice by intradermal injection of the antigen (KLH without adjuvant) into the ear or footpad.[16][18]

-

Treatment: Administer AMG-487 (or vehicle control) to the mice, typically via oral gavage or subcutaneous injection, at various time points before and/or after the challenge.

-

Measurement of Inflammation: Measure the ear or footpad swelling 24 hours post-challenge using a caliper. The difference in thickness between the challenged and a control (PBS-injected) site represents the DTH response.[16][18][19]

-

Histological Analysis: At the end of the study, euthanize the mice and collect the challenged tissue for histological analysis to assess immune cell infiltration.

Expertise & Experience: The choice of vehicle for AMG-487 administration is critical for ensuring adequate bioavailability. A formulation study is often a necessary prerequisite.[3][20] Furthermore, the timing and dose of AMG-487 administration should be guided by its pharmacokinetic properties.

Summary of AMG-487 In Vitro Potency

| Assay | Ligand | IC₅₀ (nM) | Reference |

| [¹²⁵I]-CXCL10 Binding | CXCL10 | 8.0 | [4][21] |

| [¹²⁵I]-CXCL11 (I-TAC) Binding | CXCL11 | 8.2 | [4][21] |

| Chemotaxis | CXCL10 (IP-10) | 8 | [4][21] |

| Chemotaxis | CXCL11 (I-TAC) | 15 | [4][21] |

| Chemotaxis | CXCL9 (Mig) | 36 | [4][21] |

| Calcium Mobilization | CXCL11 (I-TAC) | 5 | [21] |

Conclusion

AMG-487 stands as a well-characterized and valuable tool for the investigation of CXCR3 biology. Its high potency and selectivity, combined with its non-competitive mechanism of action, make it a robust pharmacological probe. The experimental workflows detailed in this guide provide a solid foundation for researchers seeking to explore the therapeutic potential of CXCR3 antagonism in various disease models. The consistent application of these self-validating protocols, grounded in established scientific principles, is paramount for generating reliable and reproducible data in the pursuit of novel anti-inflammatory therapies.

References

- Zare-Bidaki, M., et al. The role of CXCR3 and its ligands in the prevention and treatment of human diseases.

-

ResearchGate. (n.d.). Schematic of signaling from CXCR3 isoforms. [Link]

- Scholten, D. J., et al. (2008). Non-competitive antagonism and inverse agonism as mechanism of action of non-peptidergic antagonists at primate and rodent CXCR3 chemokine receptors. British Journal of Pharmacology, 155(5), 747-758.

-

Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

- Brand, D. D., et al. (2005). Collagen-induced arthritis.

-

GSRS. (n.d.). AMG-487. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

ChemoTactics. (n.d.). Migration Protocol with Chemokines. [Link]

-

ResearchGate. (n.d.). Schematic representation of the possible CXCR3-mediated signalling. [Link]

- Rosloniec, E. F., et al. (2021). Collagen-Induced Arthritis Mouse Model. Current Protocols, 1(12), e313.

- Allen, I. C. (2013). Delayed-type hypersensitivity models in mice. Methods in Molecular Biology, 1031, 101-107.

-

AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

-

Creative Diagnostics. (n.d.). CXCR Signaling Pathway. [Link]

-

Biocytogen. (n.d.). Delayed-Type Hypersensitivity (DTH) Mouse Model. [Link]

- Luster, A. D., et al. (2018). Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays. Bio-protocol, 8(18), e3022.

- Zhang, Y., et al. (2022). CXCR3 enhanced murine chimeric antigen receptor T cells in the treatment of solid tumors.

-

Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]

- Koni, P. A., et al. (1998). Impaired delayed-type hypersensitivity response in mutant mice secreting soluble CD4 without expression of membrane-bound CD4. Immunology, 95(4), 577-584.

- Allen, I. C. (2013). Delayed-Type Hypersensitivity Models in Mice. In: Mouse Models of Innate Immunity. Methods in Molecular Biology, vol 1031. Humana Press, New York, NY.

- Rosloniec, E. F., & Brand, D. D. (2018). Collagen-Induced Arthritis Models. In: Rheumatoid Arthritis. Methods in Molecular Biology, vol 1779. Humana Press, New York, NY.

-

Creative Diagnostics. (n.d.). CXCR3 Gene: Role in Immune Response, Disease, and Therapeutics. [Link]

- de Kloe, G. E., et al. (2016). Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment. Analytical and Bioanalytical Chemistry, 408(12), 3195-3205.

-

Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. [Link]

- Mistry, R., & Jarolimek, W. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193-205.

-

ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. [Link]

- Mistry, R., & Jarolimek, W. (2015). Ca2+ Mobilization Assays in GPCR Drug Discovery. In: G Protein-Coupled Receptors. Methods in Molecular Biology, vol 1335. Humana Press, New York, NY.

- Allen, I. C. (2013). Delayed-Type Hypersensitivity Models in Mice. Methods in Molecular Biology, 1031, 101-107.

- Davenport, A. P., & Kuc, R. E. (2000). Radioligand Binding Assays and Their Analysis. In: The Endothelins. Handbook of Experimental Pharmacology, vol 143. Springer, Berlin, Heidelberg.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. AMG 487 | CXCR | TargetMol [targetmol.com]

- 7. Non-competitive antagonism and inverse agonism as mechanism of action of non-peptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 13. CXCR3 enhanced murine chimeric antigen receptor T cells in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biocytogen.com [biocytogen.com]

- 18. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 19. Impaired delayed-type hypersensitivity response in mutant mice secreting soluble CD4 without expression of membrane-bound CD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AMG 487 (S-enantiomer) | TargetMol [targetmol.com]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Development of AMG-487, a CXCR3 Antagonist

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanistic evaluation of AMG-487, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 and its interferon-inducible chemokine ligands—CXCL9, CXCL10, and CXCL11—are central to the recruitment of Th1-polarized T cells, making this axis a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases.[1][2][3] This document delves into the preclinical discovery cascade, from the initial identification of a novel quinazolinone-derived scaffold to the lead optimization efforts that culminated in AMG-487. We will explore the intricate molecular pharmacology of AMG-487, including its binding characteristics and the structural basis for its antagonism. Furthermore, this guide will detail the key preclinical in vitro and in vivo studies that established the compound's proof-of-concept in various disease models, such as rheumatoid arthritis and psoriasis. Finally, we will review the clinical development trajectory of AMG-487, including its progression into Phase II trials and the ultimate reasons for its discontinuation, offering valuable insights into the challenges of translating preclinical efficacy of chemokine receptor antagonists into clinical success.

The Rationale for Targeting the CXCR3 Axis in Inflammatory Diseases

The CXCR3 signaling axis is a critical regulator of immune responses, particularly those mediated by T helper 1 (Th1) cells.[2][3] CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (CD4+ Th1 cells and CD8+ cytotoxic T cells), natural killer (NK) cells, and other immune cells.[4][5] Its ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are potently induced by interferon-gamma (IFN-γ) at sites of inflammation.[3] This targeted expression and induction profile positions the CXCR3 axis as a key driver of immune cell trafficking to inflamed tissues in a variety of pathological conditions.

Dysregulation of the CXCR3 pathway has been implicated in numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[2][3][6] In these conditions, the overexpression of CXCR3 ligands within affected tissues leads to the recruitment and accumulation of effector T cells, thereby perpetuating the inflammatory cascade. Consequently, the inhibition of CXCR3 signaling with a small molecule antagonist presents a highly attractive therapeutic strategy to disrupt this pathological cell migration and ameliorate disease.[6][7][8]

The CXCR3 Signaling Pathway

Upon ligand binding, CXCR3 couples to intracellular G proteins, primarily of the Gαi family, to initiate a cascade of downstream signaling events.[9] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[9] These signaling events culminate in actin remodeling and cellular chemotaxis, guiding immune cells along a chemokine gradient towards the site of inflammation.

Caption: Simplified CXCR3 signaling cascade leading to chemotaxis.

Discovery and Optimization of AMG-487

AMG-487 emerged from a dedicated drug discovery program at Amgen aimed at identifying potent and selective small-molecule antagonists of CXCR3. The starting point for this effort was a series of quinazolinone-derived compounds.[10]

Lead Optimization and Structure-Activity Relationship (SAR)

The optimization of the initial quinazolinone hits focused on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies led to the identification of key structural motifs that governed the interaction with the CXCR3 receptor. A critical finding was that the introduction of a trifluoromethoxy-phenyl group and a pyridin-3-ylmethyl moiety significantly enhanced the antagonist activity.[10] This iterative process of chemical synthesis and biological testing ultimately led to the selection of AMG-487 as the clinical candidate.

However, a challenge encountered during the development of AMG-487 was its potential for time-dependent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for its clearance.[11][12] This was attributed to the formation of reactive metabolites.[12] Subsequent research at Amgen focused on developing 8-aza-quinazolinone analogues to circumvent these metabolic liabilities.[7]

Molecular Pharmacology and Mechanism of Action

AMG-487 is a potent, selective, and orally bioavailable antagonist of CXCR3.[10] It exerts its effect by binding to the CXCR3 receptor and preventing the binding of its natural chemokine ligands, thereby blocking downstream signaling and cell migration.

In Vitro Pharmacology

The pharmacological profile of AMG-487 has been extensively characterized in a variety of in vitro assays.

| Assay Type | Ligand(s) | Cell Type | Endpoint | IC50 (nM) |

| Radioligand Binding | CXCL10 | CXCR3-transfected cells | Inhibition of radiolabeled ligand binding | 8.0 |

| Radioligand Binding | CXCL11 | CXCR3-transfected cells | Inhibition of radiolabeled ligand binding | 8.2 |

| Chemotaxis | CXCL10 (IP-10) | CXCR3-expressing cells | Inhibition of cell migration | 8 |

| Chemotaxis | CXCL11 (I-TAC) | CXCR3-expressing cells | Inhibition of cell migration | 15 |

| Chemotaxis | CXCL9 (MIG) | CXCR3-expressing cells | Inhibition of cell migration | 36 |

| Calcium Mobilization | CXCL11 (I-TAC) | CXCR3-expressing cells | Inhibition of calcium flux | 5 |

| Data compiled from multiple sources.[10] |

Structural Basis of Antagonism

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the interaction of AMG-487 with the CXCR3 receptor.[1][13] AMG-487 binds to a pocket within the transmembrane helices of CXCR3, a site that partially overlaps with the binding site of the chemokine ligands.[1][13] This binding stabilizes the inactive conformation of the receptor, preventing the conformational changes required for G protein coupling and signal transduction.[13] Key interactions involve residues in transmembrane helices 1, 2, and 7.[1]

Caption: Schematic of AMG-487 interaction with CXCR3 transmembrane helices.

Preclinical Efficacy

The therapeutic potential of AMG-487 was evaluated in several preclinical models of inflammatory diseases and cancer.

Models of Inflammatory Disease

-

Collagen-Induced Arthritis (CIA) in Mice: In a mouse model of rheumatoid arthritis, treatment with AMG-487 significantly reduced the clinical and histological signs of joint inflammation.[14][15][16] Mechanistically, AMG-487 was shown to decrease the infiltration of inflammatory cells into the joints and modulate the balance of T helper cell subsets, specifically by reducing Th1 and Th17 cells and increasing regulatory T cells (Tregs).[15] It also demonstrated an effect on B cell inflammatory profiles.[16]

-

Experimental Autoimmune Prostatitis (EAP) in Mice: AMG-487 treatment ameliorated inflammatory changes and pelvic pain in a mouse model of autoimmune prostatitis.[17] The therapeutic effect was attributed to the inhibition of Th1 cell differentiation and the suppression of pro-inflammatory M1 macrophage activation.[17]

-

Acute Graft-versus-Host Disease (aGVHD): Long-term administration of AMG-487 improved survival and reduced the severity of aGVHD in a murine model by inhibiting the activation and infiltration of donor T cells into target organs like the liver.[18]

Models of Cancer Metastasis

Given the role of the CXCR3 axis in immune cell trafficking, its involvement in tumor progression and metastasis has also been investigated.

-

Metastatic Breast Cancer: In a murine model of metastatic breast cancer, antagonism of CXCR3 with AMG-487 inhibited the development of lung metastases.[10][19][20] This anti-metastatic effect was dependent on the presence of natural killer (NK) cells, suggesting that AMG-487 may enhance anti-tumor immunity by modulating the tumor microenvironment.[19]

Clinical Development and Outcomes

Based on its promising preclinical profile, AMG-487 advanced into clinical trials for the treatment of psoriasis and rheumatoid arthritis.[1][21]

Phase I and II Clinical Trials

Phase I studies in healthy volunteers demonstrated that AMG-487 was generally well-tolerated.[22] However, the pharmacokinetics were observed to be dose- and time-dependent, a finding that was later attributed to the formation of an inhibitory metabolite that causes time-dependent inhibition of CYP3A4.[12][23]

AMG-487 subsequently progressed to Phase IIa clinical trials for psoriasis.[22] Unfortunately, the trial failed to meet its primary efficacy endpoints, leading to the discontinuation of its development for this indication.[22]

Reasons for Discontinuation and Future Perspectives

The lack of clinical efficacy of AMG-487 in psoriasis, despite strong preclinical data, highlights the inherent challenges in translating findings from animal models to human disease.[6][7] Several factors may have contributed to this outcome, including the complex and redundant nature of the chemokine system, potential differences in the role of CXCR3 in murine models versus human psoriasis, and the non-linear pharmacokinetic profile of the drug.[21]

Despite the clinical setback with AMG-487, the CXCR3 axis remains a valid and compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[2][7][8] The lessons learned from the development of AMG-487 are invaluable for the design and development of future CXCR3 antagonists with improved pharmacokinetic and pharmacodynamic properties. Newer CXCR3 antagonists, such as ACT-777991, are currently in clinical development, demonstrating continued interest in this therapeutic approach.[2][22]

Key Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the CXCR3 receptor.

Materials:

-

Membranes from cells stably expressing human CXCR3.

-

Radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11).

-

Test compound (e.g., AMG-487) at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine CXCR3-expressing cell membranes, radiolabeled ligand, and varying concentrations of the test compound in binding buffer.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the amount of bound radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Chemotaxis Assay

Objective: To assess the ability of a test compound to inhibit chemokine-induced cell migration.

Materials:

-

CXCR3-expressing cells (e.g., activated T cells or a CXCR3-transfected cell line).

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell plate) with a porous membrane.

-

CXCR3 ligand (e.g., CXCL10, CXCL11, or CXCL9).

-

Test compound (e.g., AMG-487) at various concentrations.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

Procedure:

-

Pre-incubate the CXCR3-expressing cells with various concentrations of the test compound or vehicle control.

-

Add the CXCR3 ligand to the lower chamber of the chemotaxis plate.

-

Place the cell suspension in the upper chamber of the plate, separated from the lower chamber by the porous membrane.

-

Incubate the plate at 37°C in a humidified CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a cell viability assay.

-

Calculate the percent inhibition of chemotaxis at each concentration of the test compound and determine the IC50 value.

References

-

Jiao, Y., et al. (2023). Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487. Cell Discovery, 9(1), 119. [Link]

-

Yuan, Y., et al. (2024). CXCR3 inhibitors for therapeutic interventions: current status and perspectives. PMC. [Link]

-

Pease, J. E. (2017). Designing small molecule CXCR3 antagonists. Expert Opinion on Drug Discovery, 12(2), 159-168. [Link]

-

Pease, J. E. (2017). Designing small molecule CXCR3 antagonists. PubMed. [Link]

-

Haring, A. P., et al. (2016). Small Molecule CXCR3 Antagonists. PubMed. [Link]

-

Pease, J. E. (2017). Designing small molecule CXCR3 antagonists: Expert Opinion on Drug Discovery. Taylor & Francis Online. [Link]

-

O'Connor, T., et al. (2018). Differential role of CXCR3 in inflammation and colorectal cancer. Oncotarget. [Link]

-

Raman, D., et al. (2019). CXCL10/CXCR3 signaling contributes to an inflammatory microenvironment and its blockade enhances progression of murine pancreatic precancerous lesions. PubMed Central. [Link]

-

Piao, Y., et al. (2024). Long-term CXCR3 antagonist AMG487 mitigated acute graft-versus-host disease by inhibiting T cell activation in a murine model. PubMed. [Link]

-

Bakheet, S. A., et al. (2020). CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model. PubMed. [Link]

-

Li, Y., et al. (2022). CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation. PubMed. [Link]

-

Stepan, A. F., & Crane, E. A. (2023). A PhI CXCR3 Antagonist Making Progress in its Clinical Development for Inflammatory Disorders. Synfacts. [Link]

-

Burman, A., & St-Pierre, Y. (2020). Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases. NIH. [Link]

-

BioWorld. (2010). Amgen identifies novel CXCR3 antagonists for inflammatory conditions. BioWorld. [Link]

-

Zhang, S., et al. (2023). The role of CXCR3 and its ligands in cancer. Frontiers. [Link]

-

Sajja, V. S., et al. (2022). Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review. PubMed Central. [Link]

-

Al-Abd, A. M., et al. (2019). CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance. PubMed. [Link]

-

de Molon, R. S., et al. (2021). Local Delivery of a CXCR3 Antagonist Decreases the Progression of bone resorption induced by LPS injection in a murine model. PMC. [Link]

-

van der Meer, T., et al. (2017). Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment. PubMed Central. [Link]

-

Jiao, Y., et al. (2023). Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487. ResearchGate. [Link]

-

Bakheet, S. A., et al. (2021). CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile. ResearchGate. [Link]

-

Jiao, Y., et al. (2023). Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487. PubMed. [Link]

-

Wienkers, L. C., et al. (2012). Sequential metabolism of AMG 487, a novel CXCR3 antagonist, results in formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme. PubMed. [Link]

Sources

- 1. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 5. Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing small molecule CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Small Molecule CXCR3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. | BioWorld [bioworld.com]

- 12. Sequential metabolism of AMG 487, a novel CXCR3 antagonist, results in formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-term CXCR3 antagonist AMG487 mitigated acute graft-versus-host disease by inhibiting T cell activation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. AMG 487 | CXCR | TargetMol [targetmol.com]

- 21. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. apexbt.com [apexbt.com]

An In-depth Technical Guide to AMG-487: A Selective CXCR3 Antagonist

Introduction

In the landscape of modern drug discovery, targeting chemokine receptors has emerged as a promising strategy for a multitude of inflammatory and autoimmune diseases, as well as certain cancers. The C-X-C chemokine receptor 3 (CXCR3) has garnered significant attention due to its pivotal role in mediating the trafficking of key immune cells, such as T helper 1 (Th1) cells, CD8+ cytotoxic T lymphocytes, and natural killer (NK) cells.[1][2] AMG-487 is a potent, selective, and orally active small molecule antagonist of CXCR3.[3][4][5] This guide provides a comprehensive technical overview of AMG-487, detailing its chemical properties, mechanism of action, preclinical data, and potential therapeutic applications for researchers and drug development professionals.

Chemical and Physicochemical Properties

AMG-487 is a quinazolinone derivative.[6] Its unique structure is central to its high affinity and selectivity for the CXCR3 receptor.

Table 1: Physicochemical Properties of AMG-487

| Property | Value | Source(s) |

| IUPAC Name | N-[(1R)-1-[3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | [7] |

| Molecular Formula | C₃₂H₂₈F₃N₅O₄ | [7][8] |

| Molecular Weight | 603.59 g/mol | [3][7][8] |

| CAS Number | 473719-41-4 | [7] |

| Appearance | Crystalline solid | [7] |

| Solubility | DMSO: ≥60 mg/mL | [3][7] |

| SMILES | O=C(N(C)CC4=CN=CC=C4)CC5=CC=C(OC(F)(F)F)C=C5 | [7] |

Mechanism of Action: Antagonism of the CXCR3 Axis

AMG-487 exerts its biological effects by functioning as a negative allosteric modulator of the CXCR3 receptor.[9] The CXCR3 signaling axis is primarily activated by three interferon-γ-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[2][6] By binding to CXCR3, these ligands trigger downstream signaling cascades that are crucial for immune cell chemotaxis, differentiation, and activation.[1][10]

AMG-487 competitively inhibits the binding of these chemokines to CXCR3, thereby blocking the subsequent intracellular signaling events.[3][4] Structural studies have revealed that the binding of AMG-487 stabilizes the inactive conformation of the receptor, preventing the conformational changes required for G-protein coupling and signal transduction.[6] This blockade effectively abrogates critical cellular responses, including calcium mobilization and cell migration.[4] The compound shows high potency, inhibiting the binding of CXCL10 and CXCL11 with IC₅₀ values of 8.0 nM and 8.2 nM, respectively.[3][4][5]

CXCR3 Signaling Pathway and AMG-487 Inhibition

The following diagram illustrates the CXCR3 signaling pathway and the inhibitory action of AMG-487. Upon ligand binding (CXCL9, 10, 11), CXCR3, a Gαi protein-coupled receptor, activates downstream pathways including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), leading to cellular responses like chemotaxis.[1][11] AMG-487 binds to the receptor, preventing this activation cascade.

Caption: Workflow for an in vitro chemotaxis assay.

Step-by-Step Methodology:

-

Cell Preparation: Culture CXCR3-expressing cells to ~80% confluency. Harvest and resuspend the cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a serial dilution of AMG-487 in Assay Medium. Also prepare a vehicle control (DMSO at the same final concentration as the highest AMG-487 dose).

-

Chemoattractant Setup: Add 600 µL of Assay Medium containing the optimal concentration of CXCL10 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate. For negative controls, add Assay Medium without CXCL10.

-

Cell Treatment: In separate tubes, mix equal volumes of the cell suspension and the AMG-487/vehicle dilutions. Incubate for 30 minutes at 37°C to allow for receptor binding.

-

Assay Initiation: Add 100 µL of the pre-treated cell suspension to the upper chamber of each transwell insert and place the inserts into the 24-well plate containing the chemoattractant.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow migration (typically 2-4 hours; this should be optimized for the specific cell type).

-

Quantification of Migration:

-

Carefully remove the transwell inserts.

-

Remove any non-migrated cells from the top surface of the insert membrane with a cotton swab.

-

Quantify the cells that have migrated to the bottom chamber. This can be done by lysing the cells and using a fluorescent dye like CyQUANT, or by pre-labeling cells with Calcein AM and measuring fluorescence in the bottom well.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each AMG-487 concentration relative to the vehicle control. Plot the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

AMG-487 is a well-characterized, potent, and selective antagonist of the CXCR3 receptor with a robust portfolio of preclinical data supporting its therapeutic potential. Its ability to modulate immune cell trafficking and function makes it a compelling candidate for the treatment of various autoimmune diseases, inflammatory conditions, and certain cancers where the CXCR3 axis is a key driver of pathology. [5][12][13]While its development has been explored in clinical trials for psoriasis and rheumatoid arthritis, its broad mechanism of action suggests potential utility in other areas such as graft-versus-host disease and oncology. [6][14][15]Further research into its complex metabolism and the development of optimized dosing strategies will be critical for realizing its full clinical potential.

References

-

Al-Ghamdi, A. A., et al. (2020). CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model. International Immunopharmacology, 84, 106494. [Link]

-

Alanazi, A. S., et al. (2019). CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance. Cellular Signalling, 64, 109395. [Link]

-

Zuo, H., et al. (2023). The role of CXCR3 and its ligands in cancer. Frontiers in Immunology, 14, 1183862. [Link]

-

Zohar, Y., et al. (2016). Biased signaling pathways via CXCR3 control the development and function of CD4+ T cell subsets. Journal of Leukocyte Biology, 99(5), 787-798. [Link]

-

Wikipedia. (n.d.). CXCR3. Retrieved from [Link]

-

Jiao, Y., et al. (2023). Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487. Cell Discovery, 9(1), 119. [Link]

-

ResearchGate. (n.d.). Scheme 3. Synthesis of rac-NBI-47330, rac-AMG487, and their full (6 b, d, e) and truncated (7 b, c, e) analogues. Retrieved from [Link]

-

Loos, T., et al. (2020). Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases. Frontiers in Immunology, 11, 582495. [Link]

-

ResearchGate. (n.d.). CXCR3 signaling pathways in different cell types. (A) Major CXCR3.... Retrieved from [Link]

-

Liu, X., et al. (2024). Long-term CXCR3 antagonist AMG487 mitigated acute graft-versus-host disease by inhibiting T cell activation in a murine model. Transplantation and Cellular Therapy, S2666-6367(24)01332-9. [Link]

-

R Discovery. (n.d.). In Vitro Immunological Effects of CXCR3 Inhibitor AMG487 on Dendritic Cells. Retrieved from [Link]

-

Li, H., et al. (2022). CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation. The Prostate, 82(13), 1223-1236. [Link]

-

ResearchGate. (n.d.). The anti-tumor effect of CXCR3 inhibitor AMG487 on both tumor and host.... Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AMG487 | Ligand page. Retrieved from [Link]

-

Henne, K. R., et al. (2012). Sequential metabolism of AMG 487, a novel CXCR3 antagonist, results in formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme. Drug Metabolism and Disposition, 40(4), 777-786. [Link]

-

Zhang, Y., et al. (2020). In Vitro Immunological Effects of CXCR3 Inhibitor AMG487 on Dendritic Cells. Cellular Physiology and Biochemistry, 54(2), 299-312. [Link]

-

Bakheet, S. A., et al. (2020). CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile. Arthritis Research & Therapy, 22(1), 134. [Link]

-

ResearchGate. (n.d.). Pre-treatment with CXCR3-specific antagonist AMG487 abrogates the.... Retrieved from [Link]

-

Jiao, Y., et al. (2023). Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487. Cell Discovery, 9, 119. [Link]

-

Van Raemdonck, K., et al. (2015). A review of the pleiotropic actions of the IFN-inducible CXC chemokine receptor 3 ligands in the synovial microenvironment. Arthritis Research & Therapy, 17, 277. [Link]

Sources

- 1. CXCR3 - Wikipedia [en.wikipedia.org]

- 2. A review of the pleiotropic actions of the IFN-inducible CXC chemokine receptor 3 ligands in the synovial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 11. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term CXCR3 antagonist AMG487 mitigated acute graft-versus-host disease by inhibiting T cell activation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to AMG-487 Signaling Pathway Modulation

A Senior Application Scientist's Perspective on Interrogating CXCR3 Antagonism

For the researcher, scientist, or drug development professional dedicated to unraveling the complexities of inflammatory and autoimmune diseases, the chemokine receptor CXCR3 stands as a pivotal target. This guide provides an in-depth technical exploration of AMG-487, a selective antagonist of CXCR3, and the methodologies to dissect its modulation of the CXCR3 signaling pathway. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system of inquiry.

Part 1: The CXCR3-AMG-487 Axis: A Therapeutic Rationale

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, particularly T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs), as well as on natural killer (NK) cells.[1][2][3] Its endogenous ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are induced by interferon-gamma (IFN-γ) at sites of inflammation.[3][4][5] This signaling axis is a master regulator of immune cell trafficking, drawing effector lymphocytes to tissues in the context of infection, autoimmunity, and cancer.[4][6][7][8]

Given its central role in orchestrating inflammatory infiltrates, CXCR3 has emerged as a compelling therapeutic target for a spectrum of autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4][6] AMG-487 is a potent and selective, orally active antagonist of CXCR3.[9][10][11] It acts by binding to the receptor and preventing the downstream signaling induced by its cognate chemokines.[1][9] Understanding the precise mechanisms by which AMG-487 modulates CXCR3 signaling is paramount for its clinical development and for the discovery of next-generation immunomodulators.

Part 2: Deconstructing the CXCR3 Signaling Cascade

As a quintessential GPCR, CXCR3 activation initiates a cascade of intracellular events upon ligand binding.[4][12][13] This process begins with a conformational change in the receptor, which in turn activates a coupled heterotrimeric G protein by catalyzing the exchange of GDP for GTP on the Gα subunit.[12][14][15] The activated G protein then dissociates into its Gα and Gβγ subunits, each capable of modulating the activity of downstream effector proteins.[12][14][15] AMG-487, as an antagonist, binds to CXCR3 in a manner that prevents this initial conformational change, thereby abrogating the entire downstream signaling cascade.[1]

The primary signaling pathways downstream of CXCR3 activation include:

-

Gαq/11 Pathway and Calcium Mobilization: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12] This rapid increase in cytosolic Ca2+ is a critical second messenger that influences a multitude of cellular processes, including enzyme activation and gene expression.[2] AMG-487 effectively inhibits this chemokine-induced calcium mobilization.[9]

-

Gβγ-Mediated Pathways and ERK Activation: The dissociated Gβγ subunits can activate various downstream effectors, including phosphoinositide 3-kinase (PI3K) and the Ras-Raf-MEK-ERK (MAPK) pathway.[2][16] The phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) are hallmarks of GPCR signaling and are crucial for cell proliferation, differentiation, and survival.[17][18] In the context of CXCR3, ERK activation is intimately linked to the chemotactic response.

-

Receptor Desensitization and Internalization: Following prolonged agonist stimulation, GPCRs undergo a process of desensitization and internalization to attenuate signaling.[19][20] This is mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, leading to the recruitment of β-arrestins.[16][19] β-arrestins uncouple the receptor from the G protein and facilitate its internalization via clathrin-coated pits.[19][20] While AMG-487 is an antagonist, understanding the dynamics of receptor trafficking is crucial for characterizing its long-term effects on receptor availability at the cell surface.

Below is a diagrammatic representation of the canonical CXCR3 signaling pathway and the point of inhibition by AMG-487.

Caption: CXCR3 Signaling Cascade and AMG-487 Inhibition.

Part 3: Experimental Workflows for Assessing AMG-487 Activity

A multi-faceted experimental approach is necessary to fully characterize the modulatory effects of AMG-487 on CXCR3 signaling. The following section details robust, field-proven protocols for key assays.

Intracellular Calcium Mobilization Assay

This assay provides a direct measure of Gαq/11 pathway activation and is a primary functional readout for CXCR3 agonism and antagonism.

Principle: Cells expressing CXCR3 are loaded with a calcium-sensitive fluorescent dye. Upon ligand-induced release of intracellular calcium, the dye fluoresces, and the change in fluorescence intensity is measured over time.[21] AMG-487's efficacy is determined by its ability to block this ligand-induced fluorescence increase.

Detailed Protocol:

-

Cell Preparation:

-

Culture a suitable cell line (e.g., HEK-293 cells stably expressing CXCR3, or activated primary T cells) in a 96-well black-walled, clear-bottom plate until a confluent monolayer is formed.[21]

-

On the day of the assay, aspirate the culture medium and replace it with serum-free medium. Incubate for at least 2 hours to minimize basal receptor activity.[21]

-

-

Dye Loading:

-

Compound Preparation (Ligand and Antagonist):

-

Prepare a dilution series of the CXCR3 agonist (e.g., CXCL10 or CXCL11) at 5x the final desired concentration in an appropriate assay buffer.

-

In a separate plate, prepare a dilution series of AMG-487.

-

-

Assay Execution:

-

Place the cell plate into a fluorescence microplate reader equipped with injectors (e.g., FlexStation 3).[21][23]

-

For antagonist mode, inject the AMG-487 dilutions and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Initiate fluorescence reading and inject the agonist into the wells.

-

Continuously record the fluorescence signal for 60-120 seconds to capture the kinetic response.[22]

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

-

For antagonist studies, calculate the percent inhibition of the agonist response at each concentration of AMG-487 and determine the IC50 value.

-

| Parameter | Agonist (CXCL10) | Antagonist (AMG-487) |

| EC50/IC50 | ~5-20 nM | ~5-15 nM[9] |

| Readout | Increase in intracellular Ca2+ | Inhibition of CXCL10-induced Ca2+ flux |

| Assay Format | 96- or 384-well plate | 96- or 384-well plate |

Chemotaxis Assay

This assay directly measures the primary biological function of the CXCR3 axis: directed cell migration.

Principle: The migration of CXCR3-expressing cells through a porous membrane towards a chemoattractant (CXCL9, CXCL10, or CXCL11) is quantified.[24][25] The inhibitory effect of AMG-487 on this migration is then determined.[11][26]

Detailed Protocol:

-

Cell Preparation:

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., Transwell inserts with an 8 µm pore size).

-

In the lower chamber, add serum-free medium containing the chemoattractant (e.g., CXCL10) at its optimal concentration. Include a negative control with medium alone.

-

In the upper chamber, add the cell suspension. For inhibition studies, pre-incubate the cells with various concentrations of AMG-487 before adding them to the upper chamber.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.[24]

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the upper chamber.

-

The cells that have migrated to the lower chamber can be quantified. A common method is to add a fluorescent dye (e.g., Calcein AM) to the lower chamber, incubate, and then read the fluorescence on a plate reader.[24][27]

-

Alternatively, the cells remaining on the top side of the membrane can be wiped away, and the migrated cells on the underside can be fixed, stained, and counted under a microscope.

-

-

Data Analysis:

-

Calculate the number of migrated cells for each condition.

-

Determine the percent inhibition of chemotaxis for each concentration of AMG-487 and calculate the IC50 value.

-

Caption: Experimental Workflow for a Chemotaxis Assay.

Western Blot for ERK Phosphorylation

This biochemical assay measures the activation state of a key downstream signaling node.

Principle: Following cell stimulation, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK.[17][18][28] The ratio of p-ERK to total ERK provides a quantitative measure of pathway activation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate CXCR3-expressing cells and allow them to adhere.

-

Serum starve the cells for 9-12 hours to reduce basal ERK phosphorylation.[17]

-

Pre-treat the cells with various concentrations of AMG-487 for a designated time.

-

Stimulate the cells with a CXCR3 agonist (e.g., CXCL10) for a short period (typically 2-10 minutes).

-

-

Lysate Preparation:

-

SDS-PAGE and Western Blotting:

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[17][28]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

-

Stripping and Re-probing for Total ERK:

-

Data Analysis:

-

Perform densitometric analysis of the p-ERK and total ERK bands.

-

Calculate the ratio of p-ERK to total ERK for each sample and normalize to the control to determine the effect of AMG-487.

-

| Parameter | Expected Result with AMG-487 |

| p-ERK Levels | Dose-dependent decrease upon CXCL10 stimulation |

| Total ERK Levels | Should remain relatively constant across all conditions |

| Data Normalization | Ratio of p-ERK to Total ERK |

Part 4: Conclusion and Future Directions

The methodologies outlined in this guide provide a comprehensive framework for characterizing the modulation of CXCR3 signaling by AMG-487. By integrating functional assays like calcium mobilization and chemotaxis with biochemical readouts such as ERK phosphorylation, researchers can build a detailed profile of antagonist activity. The causality-driven approach, explaining the "why" behind each step, ensures that the data generated is not only robust but also mechanistically insightful.

Future investigations could expand upon this core framework to explore more nuanced aspects of CXCR3 signaling, such as biased agonism, receptor dimerization, and cross-talk with other signaling pathways.[30][31][32] As our understanding of the CXCR3 axis deepens, so too will our ability to develop highly targeted and effective therapies for a range of debilitating inflammatory diseases.

References

-

Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487. (2023). Signal Transduction and Targeted Therapy. [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. [Link]

-

CXCR3, inflammation, and autoimmune diseases. Autoimmunity Reviews. [Link]

-

GPCR Pathway. Creative Diagnostics. [Link]

-

Chemokine receptor internalization and intracellular trafficking. Immunologic Research. [Link]

-

G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry. [Link]

-

G protein-coupled receptor. Wikipedia. [Link]

-

Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

G protein-coupled receptor signaling pathway. CUSABIO. [Link]

-

Chemotaxis Assay. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

-

The Role of CXCR3 and Its Chemokine Ligands in Skin Disease and Cancer. Frontiers in Immunology. [Link]

-

CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor. Immunology. [Link]

-

Chemotaxis assays Swarming Preparation For 4 Petri dishes Protocol. iGEM. [Link]

-

G-Protein-Coupled Receptors and Signaling Cascades. Physiology of the Gastrointestinal Tract. [Link]

-

Endocytic trafficking of chemokine receptors. Cytokine & Growth Factor Reviews. [Link]

-

The Role of CXCR3 and Its Chemokine Ligands in Skin Disease and Cancer. Frontiers in Immunology. [Link]

-

Differential role of CXCR3 in inflammation and colorectal cancer. ResearchGate. [Link]

-

Mechanisms regulating chemokine receptor activity. Journal of Internal Medicine. [Link]

-

Chemotaxis Assay | Description, HowTo, Data Analysis. ibidi. [Link]

-

Differential role of CXCR3 in inflammation and colorectal cancer. Oncotarget. [Link]

-

Mechanisms of receptor internalization and recycling. ResearchGate. [Link]

-

CXCR3 in T cell function. Frontiers in Immunology. [Link]

-

CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond. Frontiers in Immunology. [Link]

-

Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]

-

An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian cells. Cell Calcium. [Link]

-

CXCR3 ELISA Kits. Biocompare. [Link]

-

CXCR3 Inhibition Blocks the NF-κB Signaling Pathway by Elevating Autophagy to Ameliorate Lipopolysaccharide-Induced Intestinal Dysfunction in Mice. MDPI. [Link]

-

Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]

-

CXCR3 and their chemokines in T cell function and pathology. BioRender. [Link]

-

The role of CXCR3 and its ligands in cancer. Frontiers in Immunology. [Link]

-

Functional Analysis of CXCR3 Splicing Variants and Their Ligands Using NanoBiT-Based Molecular Interaction Assays. SLAS Discovery. [Link]

-

Intracellular Calcium Measurement. Berthold Technologies GmbH & Co.KG. [Link]

-

Local Delivery of a CXCR3 Antagonist Decreases the Progression of bone resorption induced by LPS injection in a murine model. Journal of Immunology Research. [Link]

-

Western blot band for Erk and phopho(p). ResearchGate. [Link]

-

CXCR3 (Assay Kit). SpectraGenetics. [Link]

-

Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment. Analytical and Bioanalytical Chemistry. [Link]

Sources

- 1. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR3, inflammation, and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of CXCR3 and Its Chemokine Ligands in Skin Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of CXCR3 and Its Chemokine Ligands in Skin Disease and Cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AMG 487 | CXCR | TargetMol [targetmol.com]

- 11. apexbt.com [apexbt.com]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. cusabio.com [cusabio.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Chemokine Receptor Intracellular Signaling Research Areas: R&D Systems [rndsystems.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Chemokine receptor internalization and intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endocytic trafficking of chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. agilent.com [agilent.com]

- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. ibidi.com [ibidi.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. researchgate.net [researchgate.net]

- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Mechanisms regulating chemokine receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]

The Role of AMG-487, a CXCR3 Antagonist, in Preclinical Models of Autoimmune Disease: A Technical Guide

This technical guide provides an in-depth exploration of AMG-487, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), and its application in preclinical animal models of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, inflammation, and autoimmune disease research. We will delve into the mechanistic rationale for targeting the CXCR3 pathway, provide detailed experimental protocols for the use of AMG-487 in relevant disease models, and present key findings that underscore its therapeutic potential.

Introduction: The CXCR3 Axis as a Key Driver of Autoimmune Pathology

The chemokine receptor CXCR3 and its interferon-inducible ligands—CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC)—constitute a critical signaling axis in the orchestration of immune responses.[1][2] CXCR3 is preferentially expressed on activated T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells.[1] This expression pattern positions the CXCR3 axis as a central regulator of T-cell trafficking to sites of inflammation.

In the context of autoimmune diseases, the CXCR3 pathway is frequently dysregulated, leading to the aberrant recruitment and accumulation of pathogenic effector T cells in target tissues, thereby perpetuating chronic inflammation and tissue damage.[3] Elevated levels of CXCR3 and its ligands have been documented in a range of autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, psoriasis, and type 1 diabetes, making this pathway a compelling target for therapeutic intervention.[3][4]

AMG-487 is a selective, orally active antagonist of CXCR3 that has been investigated in clinical trials for psoriasis and rheumatoid arthritis.[4] It competitively inhibits the binding of CXCL10 and CXCL11 to CXCR3, thereby blocking downstream signaling and inhibiting the migration of CXCR3-expressing immune cells.[4] This guide will focus on the preclinical evaluation of AMG-487 in established animal models that recapitulate key aspects of human autoimmune diseases.

The CXCR3 Signaling Pathway

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately culminate in cellular responses such as chemotaxis, proliferation, and cytokine production. The diagram below illustrates the key signaling pathways activated downstream of CXCR3.

Caption: CXCR3 Signaling and AMG-487 Inhibition.

AMG-487 in a Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis (CIA) model in mice is the most widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[5] Several studies have demonstrated the therapeutic efficacy of AMG-487 in the CIA model.[6][7]

Mechanistic Rationale

In rheumatoid arthritis, CXCR3 and its ligands are highly expressed in the synovial tissue, contributing to the influx of pathogenic Th1 and Th17 cells into the joints. By blocking CXCR3, AMG-487 is hypothesized to reduce this inflammatory infiltrate, thereby ameliorating disease severity.

Experimental Protocol: AMG-487 in the CIA Model

This protocol outlines the induction of CIA in DBA/1J mice and the subsequent therapeutic intervention with AMG-487.

Caption: Experimental Workflow for AMG-487 in CIA.

Step-by-Step Methodology:

-

Animal Model: Male DBA/1J mice, 8-10 weeks old.

-

Induction of CIA:

-

Day 0 (Primary Immunization): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[5]

-

Day 21 (Booster Immunization): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.[5]

-

-

AMG-487 Treatment:

-

Assessment of Arthritis:

-

Monitor mice daily for clinical signs of arthritis from day 21. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

-

Endpoint Analysis (Day 41):

-

Histopathology: Collect knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Flow Cytometry: Prepare single-cell suspensions from spleens. Stain for cell surface markers (e.g., CD4, CXCR3) and intracellular transcription factors and cytokines (e.g., T-bet, RORγt, Foxp3, IL-17A, IL-10) to analyze Th1, Th17, and Treg populations.[6]

-

Key Findings and Data Presentation

Treatment with AMG-487 significantly reduces the clinical and histological severity of arthritis in the CIA model.[6][7]

| Parameter | CIA Control Group | AMG-487 Treated Group | Reference |

| Mean Arthritis Score (Day 41) | High | Significantly Reduced | [6][7] |

| Histological Score (Inflammation) | Severe | Significantly Reduced | [6] |

| Splenic Th1 Cells (%) | Increased | Significantly Decreased | [6] |

| Splenic Th17 Cells (%) | Increased | Significantly Decreased | [6] |

| Splenic Treg Cells (%) | Decreased | Significantly Increased | [6] |

Potential Role of AMG-487 in a Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

Mechanistic Rationale

In EAE and multiple sclerosis, autoreactive Th1 and Th17 cells expressing CXCR3 are recruited to the CNS, where they mediate demyelination and axonal damage. Blocking CXCR3 with an antagonist like AMG-487 is expected to prevent the entry of these pathogenic T cells into the CNS, thereby mitigating neuroinflammation and clinical symptoms.

Proposed Experimental Protocol: AMG-487 in the EAE Model

This protocol describes the induction of EAE in C57BL/6 mice using MOG35-55 peptide and a proposed treatment regimen with AMG-487.

Caption: Proposed Experimental Workflow for AMG-487 in EAE.

Step-by-Step Methodology:

-

Animal Model: Female C57BL/6 mice, 8-12 weeks old.

-

Induction of EAE:

-

Proposed AMG-487 Treatment:

-

Prophylactic regimen: Administer AMG-487 (e.g., 5-10 mg/kg, i.p. or oral gavage) daily, starting from day 0.

-

Therapeutic regimen: Begin treatment at the onset of clinical signs (e.g., clinical score of 1).

-

-

Assessment of EAE:

-

Monitor mice daily from day 7 for clinical signs of EAE and body weight. Use a standard 0-5 scoring scale (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).

-

-

Endpoint Analysis:

-

Histopathology: Perfuse mice and collect spinal cords. Process for paraffin or frozen sectioning and stain with Luxol Fast Blue (for demyelination) and H&E (for inflammation).

-

Flow Cytometry: Isolate mononuclear cells from the brain and spinal cord and analyze for infiltrating T cell populations (CD4+, CD8+, Th1, Th17).

-

Potential Role of AMG-487 in Other Autoimmune Disease Models

The therapeutic principle of inhibiting T-cell trafficking via CXCR3 blockade extends to other T-cell-mediated autoimmune diseases.

Type 1 Diabetes (T1D)

In the Non-Obese Diabetic (NOD) mouse model of T1D, the infiltration of autoreactive T cells into the pancreatic islets leads to the destruction of insulin-producing beta cells. The CXCR3/CXCL10 axis is implicated in this process. While studies with AMG-487 in this model are lacking, a recent study demonstrated that a novel CXCR3 antagonist, ACT-777991, in combination with an anti-CD3 antibody, synergistically induced persistent disease remission in NOD mice. This provides strong preclinical validation for targeting CXCR3 in T1D.

Psoriasis